molecular formula C15H13N3O3 B2579740 Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286710-53-9

Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2579740
CAS No.: 1286710-53-9
M. Wt: 283.287
InChI Key: QUJRFGPUFMNPRY-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked to an azetidine ring via a methanone bridge. The azetidine ring is further substituted with a 3-methyl-1,2,4-oxadiazole group. This structural combination integrates aromaticity (benzofuran), a strained four-membered azetidine ring, and a 1,2,4-oxadiazole heterocycle, which is known for metabolic stability and bioactivity in medicinal chemistry.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-16-14(21-17-9)11-7-18(8-11)15(19)13-6-10-4-2-3-5-12(10)20-13/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRFGPUFMNPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the oxadiazole ring may produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the benzofuran scaffold can effectively combat multidrug-resistant bacteria. The emergence of resistant strains has necessitated the development of new antimicrobial agents. Studies have demonstrated that derivatives with oxadiazole groups exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study:
A study published in RSC Advances highlighted the synthesis of various benzofuran-based compounds and their evaluation against resistant bacterial strains. These compounds displayed promising activity, suggesting their potential as new therapeutic agents in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory effects. They have been tested for their ability to reduce inflammation in various models. For instance, one study evaluated the anti-inflammatory activity of novel benzofuran derivatives using a rat paw edema model. The results indicated a significant reduction in inflammation compared to control groups .

Table 1: Summary of Anti-inflammatory Activity

Compound NameModel UsedResult
Benzofuran Derivative ARat Paw Edema ModelSignificant reduction in inflammation
Benzofuran Derivative BCarrageenan-Induced EdemaModerate reduction in edema

Anticancer Activity

Emerging research suggests that benzofuran derivatives may possess anticancer properties. Studies have indicated that certain benzofuran compounds inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a recent investigation demonstrated that specific derivatives showed cytotoxic effects on human cancer cells while sparing healthy cells .

Case Study:
In a study published in the International Journal of Molecular Sciences, researchers synthesized new derivatives of benzofuran and evaluated their cytotoxic properties against human cancer cell lines. The findings revealed that these compounds significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine Rings

  • Target Compound : Contains a strained azetidine (four-membered) ring, which may influence reactivity and metabolic stability due to ring strain .
  • Analog from : Features a pyrrolidine (five-membered) ring in (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone. Pyrrolidine’s reduced strain likely enhances conformational flexibility and bioavailability compared to azetidine .

Oxadiazole Isomerism

  • Target Compound: 1,2,4-oxadiazole substituent.
  • 1,3,4-Oxadiazoles () : Synthesized via hydrazone intermediates and phenylisocyanate, these compounds (e.g., 5a-f) exhibit antibacterial activity, suggesting that oxadiazole positioning impacts biological efficacy .

Benzofuran vs. Benzoxazole Moieties

  • Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (): Replaces the azetidine-oxadiazole group with a benzoxazole ring. The benzoxazole derivatives show high thermal stability (melting points 167–169°C) and solvent compatibility during pyrolysis, indicating that benzofuran’s aromaticity contributes to robustness in similar frameworks .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight Melting Point (°C) Key Structural Features
Target Compound Not provided Not reported Azetidine, 1,2,4-oxadiazole, benzofuran
Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone ~307.3 167–169 Benzoxazole, benzofuran
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 188.18 105–109 1,2,4-oxadiazole, benzaldehyde
Pyrrolidine-oxadiazole analog 408.19 Not reported Pyrrolidine, 1,2,4-oxadiazole, methanone

Spectroscopic Data:

  • IR/NMR (): Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone and related compounds show characteristic carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic proton signals in NMR (δ 7.2–8.5 ppm) .
  • Crystal Structure (): A benzofuran-pyrazole-thiazolidinone derivative exhibits planar geometry with intramolecular hydrogen bonding, influencing packing and stability .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran moiety : Known for its diverse biological effects.
  • Oxadiazole ring : Implicated in enhancing biological activity.
  • Azetidine ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol.

Antimicrobial Activity

Research indicates that benzofuran derivatives often exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to bacterial cell death.
StudyCompoundMIC (μg/mL)Target Organism
Manna et al. Benzofuran derivative8M. tuberculosis H37Rv
Gundogdu-Karaburun et al. Indophenazine derivatives0.78 - 3.12E. coli, S. aureus

Anticancer Activity

The benzofuran scaffold has been associated with anticancer activity, particularly through the induction of apoptosis in cancer cells:

  • Mechanism : Compounds induce reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and activation of caspases.
StudyCompoundIC50 (μM)Cancer Cell Line
Liu et al. ACDB and BL-03812Human chondrosarcoma
MDPI Study Benzofuran derivative11Ovarian cancer A2780

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, benzofuran derivatives exhibit a variety of biological effects:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Antiviral : Effective against various viral strains.
  • Analgesic : Pain-relieving properties noted in several studies.

Case Studies and Research Findings

Several studies have highlighted the potential of benzofuran derivatives:

  • Antimycobacterial Activity : A series of benzofuran compounds demonstrated potent activity against M. tuberculosis, with some derivatives showing low toxicity towards mammalian cells .
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the benzofuran core can significantly influence biological activity, suggesting potential for rational drug design .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize benzofuran-oxadiazole-azetidine hybrids?

Answer:
The synthesis typically involves coupling reactions between benzofuran-containing carboxylic acids and azetidine derivatives bearing the 3-methyl-1,2,4-oxadiazole moiety. For example:

  • Step 1: Prepare the azetidine intermediate (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine) via cyclization of hydroxylamine derivatives with nitriles or amidoximes.
  • Step 2: Couple the azetidine with benzofuran-2-carboxylic acid derivatives using activating agents like EDCI/HOBt or DCC.
  • Purification: Flash chromatography (e.g., hexanes/EtOAC gradients) and crystallization (e.g., ethanol) are standard .

Example Protocol from Literature:
In a related study, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid was coupled with a pyrrolidine derivative using EDCI/HOBt, yielding 72% product after purification by flash chromatography .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during oxadiazole ring formation?

Answer:
Key factors influencing oxadiazole synthesis include:

  • Catalyst Choice: Use of microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance reaction rates.
  • Temperature Control: Elevated temperatures (80–100°C) improve ring closure but require careful monitoring to avoid decomposition.

Data Contradiction Analysis:
Contradictory yields (e.g., 36% in one study vs. 72% in another) may arise from differences in steric hindrance or electron-withdrawing substituents on the azetidine ring. Systematic screening of coupling agents (e.g., EDCI vs. DCC) is recommended .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ = 408.1923) and purity (e.g., tR = 0.85 min) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Azetidine protons (δ 3.2–4.0 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm).
    • ¹³C NMR: Oxadiazole carbonyl (δ 167–175 ppm), benzofuran ketone (δ 190–200 ppm) .
  • X-ray Crystallography: Resolves stereochemistry and confirms azetidine ring conformation .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Answer:
Common issues and solutions:

  • Tautomerism: The oxadiazole ring may exhibit tautomeric shifts; use variable-temperature NMR or DFT calculations to identify dominant forms .
  • Impurity Peaks: Compare with HPLC-MS data to rule out byproducts (e.g., unreacted starting materials).
  • Dynamic Effects: Rotameric equilibria in the azetidine ring can split signals; use high-field NMR (≥400 MHz) for resolution .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition Assays: Screen against targets like monoacylglycerol lipase (MAGL) or orexin receptors using fluorometric substrates .
  • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays).

Example Bioactivity Data:
A structurally similar compound showed dose-dependent increases in 2-AG levels in mouse hippocampus (3–30 mg/kg, ip), suggesting MAGL inhibition .

Advanced: How to design SAR studies for benzofuran-oxadiazole hybrids?

Answer:

  • Core Modifications: Vary substituents on the benzofuran (e.g., methoxy vs. nitro groups) and azetidine (e.g., alkyl vs. aryl oxadiazoles).
  • Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonding with oxadiazole carbonyl).

SAR Table from Literature:

EntrySubstituent (R)IC₅₀ (nM)Target
3a3-CH₃12Sp1
3b4-Cl19Sp2
Data adapted from oxadiazole-azetidine derivatives

Basic: How to assess and ensure compound purity for pharmacological studies?

Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting Point: Sharp mp ranges (e.g., 195–196°C) indicate high crystallinity .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with MAGL or orexin receptors, focusing on oxadiazole-azetidine hydrogen bonds.
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

Example Finding:
A docking study revealed that the oxadiazole carbonyl forms a critical hydrogen bond with Thr124 of MAGL, explaining nanomolar inhibitory potency .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (specific target organ toxicity, respiratory system) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Formulation: Use co-solvents (e.g., 10% DMSO/saline) or liposomal encapsulation.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

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